6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile
Overview
Description
“6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile” is a type of pyridine compound . It is also known as “5-AMINO-3-(TRIFLUOROMETHYL)PICOLINONITRILE” and has a molecular formula of C7H4F3N3 . This compound is used as a reagent and is an important ingredient for the development of many agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group (CF3) and an amino group (NH2) attached to it . The molecular weight of this compound is 187.12 .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, including “this compound”, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It should be stored under inert gas and in a dark place . It has a melting point of 85.0 to 89.0 degrees Celsius and is soluble in methanol .Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile serves as a precursor in the synthesis of diverse heterocyclic compounds. Its reactivity under various conditions facilitates the formation of pyrazolo[3,4-d]pyrimidine derivatives, which have been evaluated for their antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Rostamizadeh et al., 2013). Additionally, its involvement in the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives highlights its utility in creating novel chemical structures with potential pharmacological uses (Khrustaleva et al., 2014).
Corrosion Inhibition
Derivatives of this compound have been studied for their corrosion inhibition properties. These derivatives exhibit significant protection against the corrosion of mild steel in acidic environments, suggesting their potential application in industrial processes where corrosion resistance is critical (Ansari et al., 2015).
Photopolymerization Processes
Certain derivatives of this compound have been identified as effective fluorescent molecular sensors for monitoring photopolymerization processes. They also accelerate cationic and free-radical photopolymerization under near UV light, indicating their utility in polymer science and engineering (Ortyl et al., 2019).
Safety and Hazards
This compound is classified as acutely toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection . If swallowed, immediate medical attention is required .
Future Directions
The demand for trifluoromethylpyridine (TFMP) derivatives, including “6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile”, has been increasing steadily over the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . As such, they are likely to continue playing a significant role in these fields in the future.
Mechanism of Action
Target of Action
Similar compounds, such as 2-amino-6-(trifluoromethyl)pyridine, have been used as substrates in the synthesis of various compounds . The specific role of these targets would depend on the context of the biochemical pathway in which they are involved.
Mode of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets.
Biochemical Pathways
Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Result of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Action Environment
It’s worth noting that the compound is air sensitive , which could potentially influence its stability and efficacy.
Properties
IUPAC Name |
6-amino-2-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-4(3-11)1-2-5(12)13-6/h1-2H,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYXOZOHXHVIJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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